molecular formula C14H11N3 B13874876 2-Phenyl-1,8-naphthyridin-4-amine

2-Phenyl-1,8-naphthyridin-4-amine

Cat. No.: B13874876
M. Wt: 221.26 g/mol
InChI Key: NUZMTJRCTKAVME-UHFFFAOYSA-N
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Description

2-Phenyl-1,8-naphthyridin-4-amine (CAS 855522-04-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₁N₃ and a molecular weight of 221.26 g/mol. It is a functionalized 1,8-naphthyridine derivative, a scaffold recognized for its wide spectrum of pharmacological activities in medicinal chemistry . The 1,8-naphthyridine core is of significant research interest, particularly for developing new anti-infective agents. Derivatives of this structure have been reported to possess potent antimicrobial activity, with some analogs functioning by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . Furthermore, 1,8-naphthyridine-based scaffolds are being actively investigated as promising anticancer agents . Specific derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (SiHa), colon (Colo-205), and lung (A549) cancers . Molecular docking studies suggest that such compounds can exhibit strong binding affinity to molecular targets like EGFR tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival . This compound is supplied as a high-purity chemical for research applications only. It is intended for use in investigative studies, such as in vitro assay development, structure-activity relationship (SAR) exploration, and the synthesis of more complex bioactive molecules. It is strictly for laboratory research use and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-phenyl-1,8-naphthyridin-4-amine

InChI

InChI=1S/C14H11N3/c15-12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H,(H2,15,16,17)

InChI Key

NUZMTJRCTKAVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)N

Origin of Product

United States

Preparation Methods

One-Pot Condensation Method Using 2-Aminopyridine, Aromatic Aldehydes, and Malononitrile

A highly efficient and convenient one-pot synthesis method has been reported for derivatives of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile, which is closely related to this compound. This method involves:

  • Reacting 2-aminopyridine, aromatic aldehyde, and malononitrile in methanol.
  • Using catalytic amounts of 3-nitrophenylboronic acid at room temperature.
  • Obtaining the product via precipitation upon pouring the reaction mixture into crushed ice.
  • Purification by column chromatography.

This method offers mild reaction conditions, short reaction time, and good to moderate yields (typically above 70%) with high purity confirmed by TLC and spectroscopic methods (FT-IR, 1H, 13C-NMR).

Table 1: Typical Reaction Conditions and Yields for One-Pot Synthesis

Reactants Catalyst Solvent Temperature Reaction Time Yield (%) Purification Method
2-Aminopyridine + Aromatic Aldehyde + Malononitrile 3-Nitrophenylboronic acid (20 mol%) Methanol Room Temp Variable (short) 70-85 Column chromatography (silica gel)

Synthesis via Condensation of 2,6-Diaminopyridine and 1,1,3,3-Tetramethoxypropane in Acidic Medium

A patented method (CN105399739A) describes a cost-effective and safe synthesis of 1,8-naphthyridin-2-amine, which can be adapted for 2-phenyl derivatives with modifications. Key features include:

  • Reacting 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in an acidic medium (acetic acid, sulfuric acid, or phosphoric acid).
  • Reaction temperature between 25-75 °C for 20-60 minutes.
  • Post-reaction neutralization with aqueous sodium hydroxide to pH > 10.
  • Extraction with dichloromethane and purification by column chromatography on aluminum oxide.
  • Yields around 70-72% with 96% HPLC purity.

Table 2: Reaction Parameters from Patent CN105399739A

Parameter Range/Value Notes
Acid type Acetic acid, sulfuric acid, phosphoric acid Acid volume ratio 3-10 mL/g DAP
Molar ratio (tetramethoxypropane : DAP) 0.5 - 1.5 : 1 Preferably ~1 : 1
Reaction temperature 45 - 75 °C Preferably 45-50 or 70-75 °C
Reaction time 20 - 60 minutes Preferably 30-40 minutes
Workup NaOH aqueous solution (5 M), pH > 10 Filtration, washing, extraction
Purification Column chromatography (Al2O3) Eluent: methylene chloride/methanol

Example Yields:

  • Using acetic acid/sulfuric acid (20:1 v/v), 30 minutes at 45-50 °C, yield 70%, purity 96%.
  • Using phosphoric acid, 40 minutes at 70-75 °C, yield 72%, purity 96%.

Multistep Synthesis Involving Amide Formation and Functional Group Transformations

A more complex synthetic approach documented in medicinal chemistry literature involves:

  • Starting from methyl 2-fluoronicotinate and 2,4-difluorobenzylamine to form an amide intermediate.
  • Tosylation of the intermediate followed by substitution with various amines.
  • Final hydrogenolysis steps to remove protecting groups and obtain the target amine.
  • Optional acetylation or treatment with trifluoroacetic acid for derivative modifications.

This method is more suited for complex derivatives of 1,8-naphthyridine but demonstrates the versatility of synthetic routes for substituted amines.

Comparative Analysis of Preparation Methods

Method Reaction Type Conditions Yield (%) Purity (%) Advantages Disadvantages
One-pot condensation (3-nitrophenylboronic acid catalyzed) Multicomponent condensation Room temperature, methanol 70-85 High Simple, mild conditions, efficient Limited to certain derivatives
Acid-catalyzed condensation (patent CN105399739A) Condensation in acid medium 45-75 °C, 20-60 min 70-72 96 Cost-effective, scalable, safe Requires acid handling, workup
Multistep amide formation and deprotection Stepwise functionalization Multiple steps, varied temps Variable High Allows complex substitutions Longer, more complex, costly

Research Findings and Notes

  • The one-pot method using 3-nitrophenylboronic acid catalyst is notable for its simplicity and environmental friendliness, avoiding harsh reagents and conditions.
  • The patented acid-catalyzed method offers a practical industrial route with easily available raw materials and moderate reaction conditions, suitable for scale-up.
  • The multistep method provides access to functionalized derivatives for medicinal chemistry applications but involves more complex procedures and purification steps.
  • Analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography are essential for confirming product purity and structure.
  • Yields generally range from moderate to good (70-85%), with purity often exceeding 95% after purification.

Summary Table of Key Preparation Data

Preparation Method Starting Materials Catalyst/Acid Temp (°C) Time (min) Yield (%) Purification Reference
One-pot condensation 2-Aminopyridine, aromatic aldehyde, malononitrile 3-Nitrophenylboronic acid (20 mol%) Room Temp Variable 70-85 Column chromatography (silica gel)
Acid-catalyzed condensation (patent CN105399739A) 2,6-Diaminopyridine, 1,1,3,3-tetramethoxypropane Acetic acid/sulfuric acid or phosphoric acid 45-75 20-60 70-72 Column chromatography (Al2O3)
Multistep amide formation and hydrogenolysis Methyl 2-fluoronicotinate derivatives Tosyl chloride, Pd/C catalyst Varied Multiple Variable Chromatography, HPLC

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Naphthyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

The search results provide information on the applications of naphthyridine derivatives, including some that are structurally related to 2-Phenyl-1,8-naphthyridin-4-amine. Naphthyridine derivatives have demonstrated multiple biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological applications .

Note: It's important to recognize that the specific compound "this compound" is not explicitly detailed in the provided search results. Therefore, the following information is based on the broader applications of naphthyridine derivatives and related compounds, which may provide insights into potential applications of the specified compound.

Biological Activities and Applications of Naphthyridine Derivatives

Naphthyridine derivatives have attracted interest in medicinal chemistry and drug discovery due to their versatile synthesis, reactivity, and diverse biological activities . They have shown potential in treating neurodegenerative and immunomodulatory disorders and exhibit anti-HIV, antidepressant, and antioxidant properties .

Antimicrobial Activity

Several naphthyridine derivatives have demonstrated antibacterial and antifungal activity . For example, certain derivatives with a 4-chlorophenyl ring were found to be active against B. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, and Candida albicans, with activity comparable to ampicillin and griseofulvin . Heteroaromatic polymers containing 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine moieties have also shown significant activity against Gram-negative bacteria such as P. aeruginosa, Serratia marcescens, and E. coli .

Anticancer Activity

Naphthyridines, particularly those isolated from marine organisms and terrestrial plants, have shown anticancer activity . Aaptamine, isolated from Aaptos aaptos, exhibited cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, cervical cancer, and T-lymphoblastic leukemia . Other derivatives have also demonstrated potent anticancer activity against human cancer cell lines such as leukemia, breast cancer, epidermoid carcinoma, hepatocellular carcinoma, and colon adenocarcinoma . Additionally, some 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives have been synthesized and evaluated for their anticancer properties .

Other Biological Activities

Beyond antimicrobial and anticancer activities, naphthyridine derivatives have exhibited a range of other biological effects . These include:

  • Anti-osteoporotic activity as α(v)β(3) antagonists
  • Anti-allergic properties
  • Antimalarial activity
  • Gastric antisecretory effects
  • Bronchodilator effects
  • Anticonvulsant properties
  • Anti-hypertensive effects
  • Platelet aggregation inhibition
  • Antioxidant activity
  • EGFR inhibition
  • Protein kinase inhibition
  • Activity as ionotropic agents
  • β-3 antagonist activity
  • MDR modulator activity
  • Adenosine receptor agonist activity
  • Adrenoceptor antagonist activity
  • Pesticide activities
  • Antiparasitic activity
  • Anti-inflammatory activity
  • Analgesic activity
  • Anthelmintic activity
  • Antitubercular activity
  • Antitumor activity
  • Antiviral activity
  • Immunomodulatory activity

Case Studies and Research Findings

  • Antimicrobial Activity of Substituted Naphthyridines: A study on synthesized compounds with a 4-chlorophenyl ring on the pyrazolinone and pyrazole nucleus showed significant activity against various bacteria and fungi . These compounds' efficacy was comparable to that of ampicillin and griseofulvin.
  • Anticancer Activity of Aaptamine: Research on aaptamine, isolated from Aaptos aaptos, demonstrated notable cytotoxic effects against H1299 and A549 non-small cell lung cancer, HeLa cervical cancer, and CEM-SS T-lymphoblastic leukemia cell lines . The IC50 values ranged from 10.47 to 15.03 μg/mL. Aaptamine also displayed a potent anticancer effect in mice carrying human hepatocellular carcinoma HCC-LM3 xenografts, with downregulation of SOX9 and Ki67 expression .
  • Anti-Naegleria fowleri Activity: Naphthyridines fused with chromenes or chromenones were tested in vitro against the trophozoite stage of two strains of N. fowleri . Compound 3 showed good anti-Naegleria activity and induced programmed cell death in the treated amoebae.
  • Platelet Aggregation Inhibition: Substituted 2-phenyl-4-quinazolinones compounds and substituted 2-phenyl4-alkoxy-quinazoline compounds have been found useful in inhibiting platelet aggregation .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) LogP (Calculated)
2-Phenyl-1,8-naphthyridin-4-amine Phenyl (C2), NH₂ (C4) N/A 22%* 2.13
2-(2-Bromophenyl)-...-4-amine (3e ) 2-Bromophenyl, CF₃ (C5) 139–141 85 ~3.2†
2-(4-Methoxyphenyl)-...-4-amine (3f ) 4-Methoxyphenyl, CF₃ (C5) 194–196 80 ~2.8†
7-Methyl-2-phenyl-1,8-naphthyridin-4-amine Methyl (C7), Phenyl (C2) N/A 45%* ~2.5‡

*Synthesis via hydrogenation of azido precursors ; †Estimated based on trifluoromethyl (CF₃) hydrophobicity ; ‡Estimated from methyl group addition .

  • Substituent Impact :
    • Electron-Withdrawing Groups (e.g., CF₃) : Derivatives like 3e and 3f show higher melting points (139–196°C) compared to the parent compound, likely due to increased molecular symmetry and intermolecular interactions .
    • Aromatic Substituents : The phenyl group at C2 enhances π-π stacking, while methoxy (in 3f ) improves solubility via polarity .
    • Methyl Groups : Addition at C7 (e.g., 7-methyl-2-phenyl derivative) reduces LogP slightly compared to the parent compound, balancing lipophilicity .

Q & A

Q. Can machine learning predict novel naphthyridine derivatives with dual enzyme/receptor inhibition?

  • Answer : Yes. Neural networks trained on ChEMBL data can generate virtual libraries of this compound derivatives, prioritizing candidates with predicted IC₅₀ < 100 nM for both kinase and GPCR targets. Validation via molecular dynamics simulations further refines binding stability .

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